2,3-Dihydroxybenzohydrazide

Overview

Description

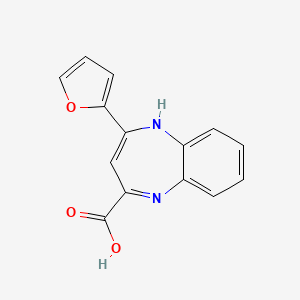

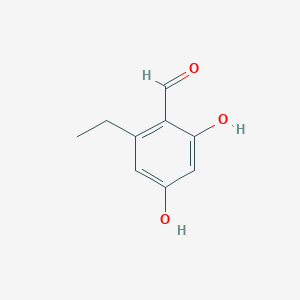

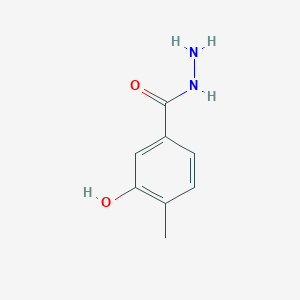

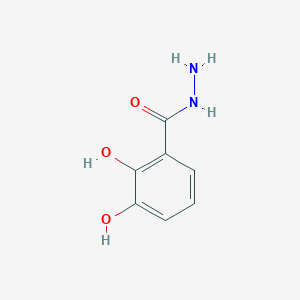

2,3-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3 . It is also known as 2,3-dihydroxybenzoic acid hydrazide . This compound belongs to the class of hydroxamic acids .

Synthesis Analysis

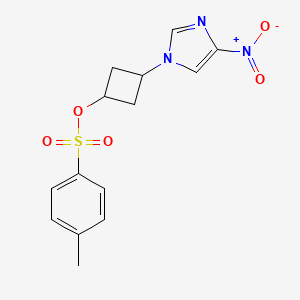

The synthesis of this compound derivatives has been reported in several studies . For instance, one study reported the synthesis of new nifuroxazide derivatives based on a nitropyrrole skeleton with good antitumor activity in vitro .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two hydroxyl groups and one hydrazide group . The molecular weight of this compound is 168.15 g/mol .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 168.15 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass is 168.05349212 g/mol .Scientific Research Applications

Synthesis and Structure

- 2,3-Dihydroxybenzohydrazide derivatives have been synthesized and structurally analyzed for potential bioactivity. These compounds have shown significant antiproliferative activities against certain cancer cells, with notable efficacy against PC3 cells (Jin et al., 2006).

Biochemical Analysis

- This compound has been identified as a product of human aspirin metabolism. Methods for its identification and measurement in human blood plasma and urine have been established, suggesting its relevance in biomedical research (Grootveld & Halliwell, 1988).

Corrosion Inhibition

- Theoretical studies have been conducted on derivatives of benzimidazole, including this compound, for their potential as corrosion inhibitors. These studies have shown agreement with experimental data, indicating the practical applications of these compounds in materials science (Obot & Obi-Egbedi, 2010).

Sulfhydryl Group Analysis

- In the context of biological materials, this compound derivatives have been used for the determination of sulfhydryl groups. This highlights its application in biochemical assays and research (Ellman, 1959).

Catalysis

- Iron(III) and cobalt(III) complexes with this compound derivatives have been used as catalysts in microwave-assisted oxidation of alcohols. This demonstrates the compound's utility in chemical synthesis and industrial applications (Sutradhar et al., 2016).

Pharmacology

- The synthesis and antiproliferative activity of various compounds derived from this compound have been studied, with some showing potential as anticancer agents. This underscores its importance in pharmaceutical research (Kumar et al., 2013).

Mechanism of Action

Target of Action

It’s known that similar compounds have shown interesting antibacterial activity against gram-positive bacterial strains .

Mode of Action

It’s known that the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the ph . A V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae through which the substrate travels in the enzyme has been identified, and it’s demonstrated that the side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Biochemical Pathways

It’s known that similar compounds have been used to study a variety of infectious diseases and applications .

Pharmacokinetics

It’s known that the prediction of adme properties is crucial in drug discovery .

Result of Action

Similar compounds have shown to inhibit cancer cell proliferation with an extremely low inhibitory concentration (ic) value .

Action Environment

It’s known that the production of similar compounds has been found to be eco-friendly .

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .

Cellular Effects

The effects of 2,3-Dihydroxybenzohydrazide on cells and cellular processes are diverse. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

2,3-dihydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-2-1-3-5(10)6(4)11/h1-3,10-11H,8H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYJOOWXTBSSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.